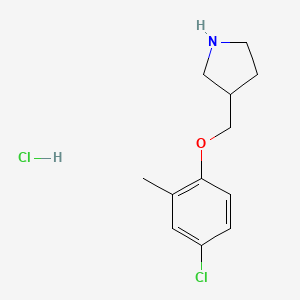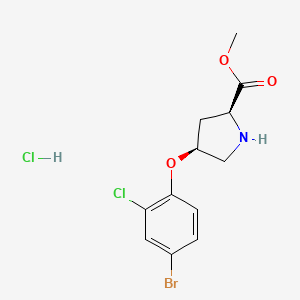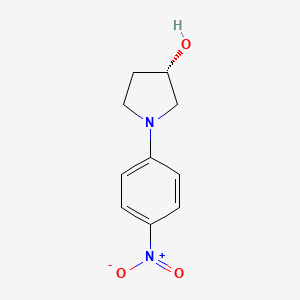
1-(6-甲基氨基嘧啶-4-基)-哌啶-4-醇
描述
This compound is a pyrimidine derivative with a piperidine ring and a hydroxyl group . It has been found in the structure of the human METTL3-METTL14 complex .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring attached to a piperidine ring via a methylene bridge. The pyrimidine ring carries a methylamino group at the 6-position, and the piperidine ring carries a hydroxyl group at the 4-position .科学研究应用
合成和抗血管生成作用
1-(6-甲基氨基嘧啶-4-基)-哌啶-4-醇参与合成具有潜在抗血管生成作用的新衍生物。例如,Kambappa等人(2017年)的研究描述了N-(4-甲基-3-((4-(吡啶-3-基)嘧啶-2-基)氨基)苯基)哌啶-4-甲酰胺衍生物的合成。这些化合物显示出显著的抗血管生成和DNA裂解活性,表明由于抗血管生成和细胞毒性效应,它们具有作为抗癌剂的潜力(Kambappa et al., 2017)。
抗惊厥药物的晶体和电子性质
这种化合物还在抗惊厥药物的结构和电子性质中发挥作用。Georges等人(1989年)分析了抗惊厥化合物的晶体结构,包括1-[6-(4-氯-2-甲基苯基)吡啶并[3-基]哌啶-4-醇和1-[5-(4-甲氧基苯基)嘧啶-2-基]哌啶-4-醇。他们的研究结果突显了分子结构对这些化合物的药理性质的影响(Georges et al., 1989)。
作为抗炎药物的潜力
在抗炎研究领域,已合成并评估了1-(6-甲基氨基嘧啶-4-基)-哌啶-4-醇的衍生物。Chaydhary等人(2015年)合成了一系列化合物,并测试了它们的体内抗炎活性。几种化合物表现出显著的抗炎效果,表明这些衍生物具有治疗潜力(Chaydhary et al., 2015)。
合成和抗微生物活性
该化合物还在合成抗微生物剂方面具有重要意义。Merugu等人(2010年)讨论了含哌啶的嘧啶亚胺和噻唑烷酮的合成,这些化合物显示出显著的抗菌活性。这凸显了1-(6-甲基氨基嘧啶-4-基)-哌啶-4-醇在新型抗微生物药物开发中的作用(Merugu et al., 2010)。
安全和危害
未来方向
作用机制
Target of Action
The primary target of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol is the N6 methyladenosine (m6A) regulators . These regulators are involved in the most common form of epigenetic regulation by RNA . They play a crucial role in physiological processes such as growth and development, stem cell renewal and differentiation, and DNA damage response .
Mode of Action
1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol interacts with its targets, the m6A regulators, at the epigenetic level . This interaction enables precise intervention in RNA modifications and efficiently disrupts the survival mechanisms of tumor cells . The m6A modification is regulated by three enzymes: Writers that mediate methylation, Erasers that mediate demethylation, and Readers that recognize and bind mRNAs with m6A modification and thus mediate downstream reactions .
Biochemical Pathways
The compound affects the biochemical pathways related to RNA methylation and demethylation . These pathways regulate RNA splicing, nuclear export, and degradation, and participate in RNA metabolism . The compound’s interaction with these pathways can have downstream effects on various physiological processes.
Result of Action
The result of the action of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol is the disruption of the survival mechanisms of tumor cells . By interacting with m6A regulators, the compound can influence the proliferation, metastasis, drug resistance, immunity, and prognosis of malignant tumors .
生化分析
Biochemical Properties
1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . The nature of these interactions often involves the inhibition or activation of these enzymes, leading to downstream effects on cellular signaling pathways.
Cellular Effects
The effects of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of metabotropic glutamate receptor 1 (mGluR1) in brain cells, which plays a crucial role in neurotransmission and synaptic plasticity . Additionally, it impacts gene expression by altering the transcriptional activity of specific genes involved in cell growth and differentiation.
Molecular Mechanism
At the molecular level, 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol exerts its effects through various binding interactions with biomolecules. It has been identified as a selective inhibitor of certain protein kinases, such as JAK1, with high specificity . This inhibition leads to the suppression of downstream signaling pathways that are critical for cell proliferation and survival. Furthermore, the compound can modulate gene expression by binding to transcription factors and influencing their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it maintains its stability under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy . Long-term effects observed in in vitro and in vivo studies include alterations in cell growth and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by modulating cellular signaling pathways and gene expression. At higher doses, it can induce toxic or adverse effects, such as cellular apoptosis and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily through the action of cytochrome P450 enzymes, which facilitate its biotransformation into active or inactive metabolites . These metabolic processes can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells, as well as intracellular binding proteins that influence its localization and accumulation . These interactions are critical for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.
属性
IUPAC Name |
1-[6-(methylamino)pyrimidin-4-yl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-11-9-6-10(13-7-12-9)14-4-2-8(15)3-5-14/h6-8,15H,2-5H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGRAYAKVOCLNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=N1)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456173.png)
![2-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456174.png)
![4-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1456175.png)
![3-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1456178.png)
![5-Nitro-2-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1456181.png)


![Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate](/img/structure/B1456187.png)
![3-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456188.png)

